molecular formula C14H11BrClNO5S B13065869 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 522624-47-1

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B13065869
CAS No.: 522624-47-1
M. Wt: 420.7 g/mol
InChI Key: MGDQEQXWCWEDQG-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is an organic compound that features a combination of bromine, methoxy, sulfamoyl, and chlorobenzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfamoylation: The addition of a sulfamoyl group to the brominated phenyl ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfamoyl chloride for sulfamoylation, and thionyl chloride for chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine, methoxy, and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 4-Chloro-3-nitrobenzoic acid
  • 5-Bromo-2-methoxybenzenesulfonamide

Uniqueness

3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

522624-47-1

Molecular Formula

C14H11BrClNO5S

Molecular Weight

420.7 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

InChI

InChI=1S/C14H11BrClNO5S/c1-22-12-5-3-9(15)7-11(12)17-23(20,21)13-6-8(14(18)19)2-4-10(13)16/h2-7,17H,1H3,(H,18,19)

InChI Key

MGDQEQXWCWEDQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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